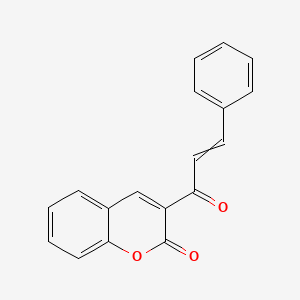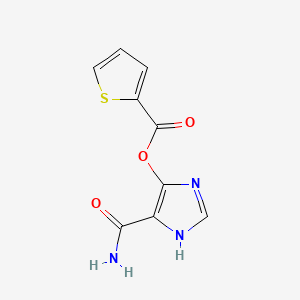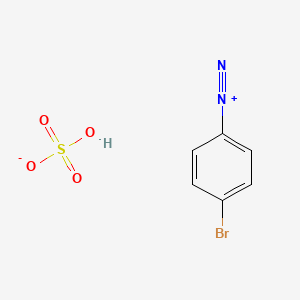![molecular formula C19H17N3O4 B14440072 Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI) is a complex organic compound with a unique structure that includes a hydrazinecarboxylic acid moiety and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Common reagents used in the synthesis include ethyl alcohol and various acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield, often involving advanced techniques such as distillation and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl hydrazinecarboxylate: A simpler ester of hydrazinecarboxylic acid.
Carbazic acid, ethyl ester: Another ester derivative with similar functional groups.
Ethyl 2-(1-phenylethyl)hydrazinecarboxylate: A related compound with a phenylethyl group.
Uniqueness
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester is unique due to its complex structure, which includes both a hydrazinecarboxylic acid moiety and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C19H17N3O4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25) |
InChIキー |
FDPLTUBPWFJHIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




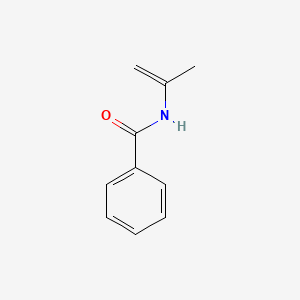

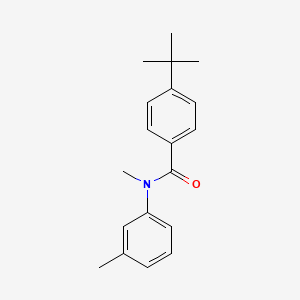

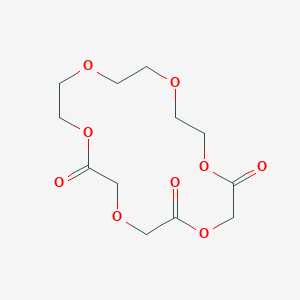
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
